molecular formula C19H20N6O4S B2759179 4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide CAS No. 922468-50-6

4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide

Cat. No. B2759179
CAS RN: 922468-50-6
M. Wt: 428.47
InChI Key: OVZBESJJBBVJPV-UHFFFAOYSA-N
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Description

4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N6O4S and its molecular weight is 428.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

A study by Gul et al. (2016) discusses the synthesis of related benzenesulfonamides and their potential as carbonic anhydrase inhibitors. These compounds showed interesting cytotoxic activities, crucial for further anti-tumor activity studies. The specific derivatives discussed in this study strongly inhibited both human cytosolic isoforms hCA I and II, suggesting their potential in therapeutic applications (Gul et al., 2016).

Anticandidal Activity

Research by Qandil et al. (2008) synthesized benzenesulfonamides with imidazole or triazole rings, evaluating them as anticandidal agents. The study found that some of these compounds exhibited significant minimum inhibitory concentration (MIC) values against clinical isolates, indicating their potential in antifungal therapies (Qandil et al., 2008).

Antioxidant and Enzyme Inhibitory Activities

Küçükgüzel et al. (2013) synthesized celecoxib derivatives incorporating benzenesulfonamide and evaluated them for various activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV. The compounds displayed promising activities in these areas, suggesting their potential as multifaceted therapeutic agents (Küçükgüzel et al., 2013).

Radiomodulatory Effect

A study by Soliman et al. (2020) synthesized new quinazolinone derivatives with a benzenesulfonamide moiety. These compounds were screened for their ability to induce the antioxidant enzyme NQO1 in cells. One particular compound demonstrated potent NQO1 inducer activity and reduced the damaging effects of gamma radiation in liver tissues (Soliman et al., 2020).

properties

IUPAC Name

4-(4,7,8-trimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)13-6-8-14(9-7-13)30(20,28)29/h5-9H,1,10H2,2-4H3,(H2,20,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZBESJJBBVJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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